Physicochemical Differentiation: 3-Methyl Substitution Lowers LogP and Polar Surface Area Relative to the Unsubstituted Parent Scaffold
The 3-methyl substitution on the pyrazole ring results in measurable changes to two critical drug-likeness parameters compared to the unsubstituted pyrazolo[1,5-a]pyrimidine-5,7-diol parent (CAS 57489-70-0). Specifically, the 3-methyl compound (CAS 939979-60-9) exhibits a lower calculated LogP (0.04 versus 0.14) and a marginally reduced topological polar surface area (TPSA: 70.39 versus 70.65 Ų) [1]. The decreased LogP indicates enhanced hydrophilicity, which may translate to improved aqueous solubility and reduced non-specific protein binding in downstream biological assays .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.0366 (CAS 939979-60-9) |
| Comparator Or Baseline | LogP = 0.1405 for unsubstituted pyrazolo[1,5-a]pyrimidine-5,7-diol (CAS 57489-70-0) |
| Quantified Difference | ΔLogP = −0.1039 (approx. 74% reduction in predicted lipophilicity; target compound is more hydrophilic) |
| Conditions | Calculated values from ChemSrc database using standard prediction algorithms |
Why This Matters
A 3-fold difference in predicted LogP can influence aqueous solubility, membrane permeability, and non-specific binding profiles—key factors for medicinal chemistry teams selecting a scaffold with optimal starting physicochemical properties.
- [1] MolBase. Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione (CAS 57489-70-0). PSA: 70.65000; LogP: 0.14050. View Source
